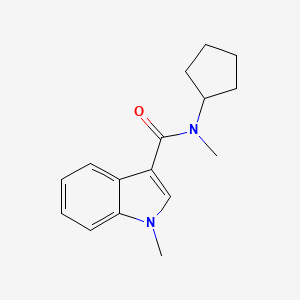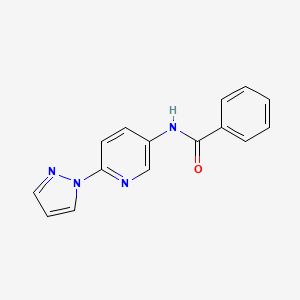
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide, also known as LMK-235, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It belongs to the class of benzamide compounds and has a molecular weight of 277.33 g/mol.
作用机制
The mechanism of action of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide involves the inhibition of various enzymes such as PARP, tankyrase, and Wnt signaling pathway. PARP inhibitors work by inhibiting the activity of PARP enzymes, which are involved in DNA repair processes. Tankyrase inhibitors work by inhibiting the activity of tankyrase enzymes, which are involved in the regulation of telomere length and Wnt signaling pathway. Wnt signaling pathway inhibitors work by inhibiting the activity of Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. It has also been shown to have anti-inflammatory effects and reduce fibrosis in various organs such as the liver and lung.
实验室实验的优点和局限性
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, there are also some limitations to its use in lab experiments. It may have off-target effects, and its efficacy may vary depending on the cell type and disease model used.
未来方向
There are several future directions for the study of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide. It can be studied further for its potential therapeutic applications in various diseases such as cancer, obesity, and fibrosis. Its efficacy and safety can be further evaluated in preclinical and clinical studies. Its mechanism of action can be further elucidated, and its off-target effects can be minimized. New analogs of this compound can be synthesized and evaluated for their potential therapeutic applications. Overall, the study of this compound has the potential to lead to the development of novel therapeutics for various diseases.
合成方法
The synthesis of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 3-pyridinemethanol with 2-amino-4,5-dimethylbenzoic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
科学研究应用
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes such as PARP (poly(ADP-ribose) polymerase), tankyrase, and Wnt signaling pathway. PARP inhibitors have been studied for their potential in cancer therapy, as they can induce synthetic lethality in cancer cells that have defects in DNA repair pathways. Tankyrase inhibitors have been studied for their potential in the treatment of various diseases such as cancer, obesity, and diabetes. Wnt signaling pathway inhibitors have been studied for their potential in the treatment of various cancers and fibrotic diseases.
属性
IUPAC Name |
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-6-14(18)13(8-11)15(19)17(2)10-12-4-3-7-16-9-12/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTXZMLPMSJPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)N(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470623.png)



![(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470652.png)


![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)




![N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)
